molecular formula C13H12N2S B1483718 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098016-30-7

5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483718
CAS No.: 2098016-30-7
M. Wt: 228.31 g/mol
InChI Key: ZXVXAYSHYPVBME-UHFFFAOYSA-N
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Description

“5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C13H12N2S. It is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Characterization

Compounds with the thiophene and pyrazole moieties have been synthesized and characterized through various methods. For example, pyrazoline derivatives with thiophene substituents have been synthesized to explore their potential biological activities, including antidepressant (Mathew et al., 2014), antibacterial (Rani & Mohamad, 2014), and anticancer activities (Ananda et al., 2017). The structural characterization of these compounds is achieved through various spectroscopic techniques, highlighting the versatility of the thiophene and pyrazole units in medicinal chemistry research.

Biological Studies

Pyrazole derivatives have been studied for a range of biological activities. For instance, compounds incorporating thiophene and pyrazole moieties have demonstrated potential as antidepressants, showing significant reduction in immobility time in animal models, indicating their therapeutic potential (Mathew et al., 2014). Moreover, novel chalcone derivatives with thiophene and pyrazole units have been synthesized and evaluated for their antioxidant activities, suggesting their application in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Anticancer Activities

The structural motif of thiophene and pyrazole has been explored for anticancer activities, with studies indicating the potential of these compounds to act as antiproliferative agents against various cancer cell lines. For instance, pyrazole derivatives have shown cytotoxic effects against breast cancer and leukemic cells, with the ability to induce cell death via apoptosis, showcasing their promise in cancer therapy (Ananda et al., 2017).

Antimicrobial Activity

The antimicrobial potential of thiophene-pyrazoline derivatives has been investigated, with some compounds exhibiting promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria (Rani & Mohamad, 2014).

Properties

IUPAC Name

5-cyclopropyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-6-15-13(10-3-4-10)8-12(14-15)11-5-7-16-9-11/h1,5,7-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVXAYSHYPVBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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